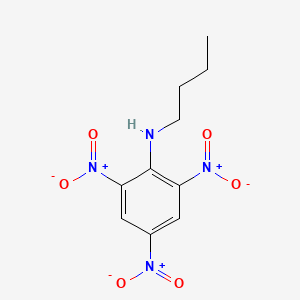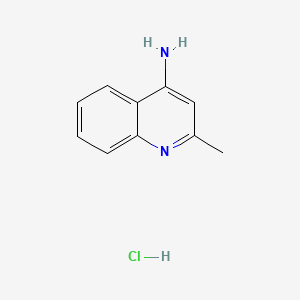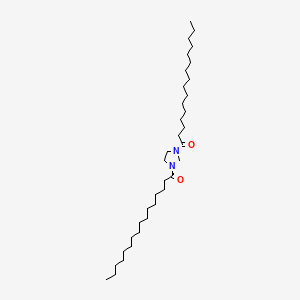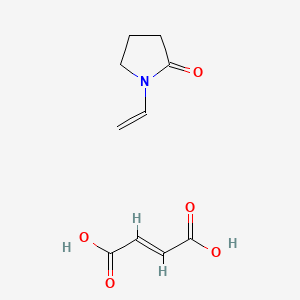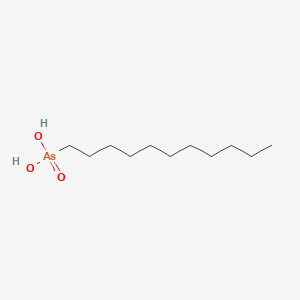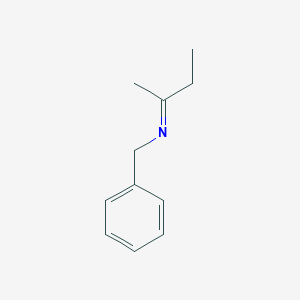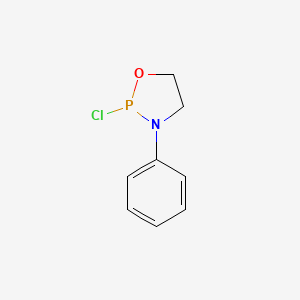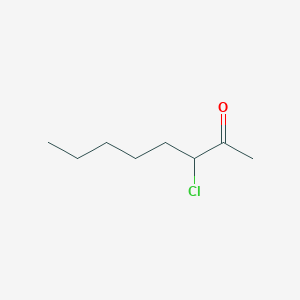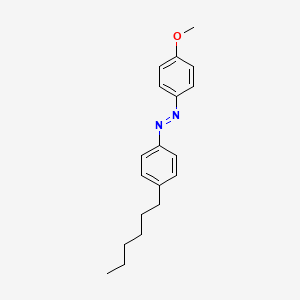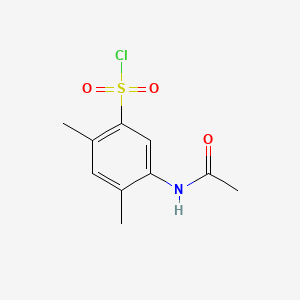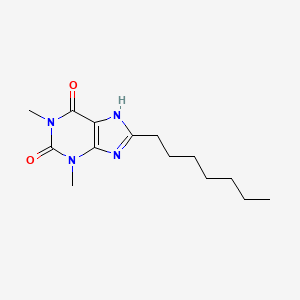
3,7-Dihydro-1,3-dimethyl-8-heptyl-1H-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,7-Dihydro-1,3-dimethyl-8-heptyl-1H-purine-2,6-dione is a synthetic compound belonging to the purine family
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dihydro-1,3-dimethyl-8-heptyl-1H-purine-2,6-dione typically involves the alkylation of theophylline (1,3-dimethylxanthine) with heptyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a strong base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3,7-Dihydro-1,3-dimethyl-8-heptyl-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 8-heptyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted purine derivatives.
科学研究应用
3,7-Dihydro-1,3-dimethyl-8-heptyl-1H-purine-2,6-dione has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3,7-Dihydro-1,3-dimethyl-8-heptyl-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses.
相似化合物的比较
Similar Compounds
Theophylline (1,3-Dimethylxanthine): A structurally related compound with similar biological activities.
Caffeine (1,3,7-Trimethylxanthine): Another xanthine derivative with stimulant properties.
8-Benzyltheophylline: A derivative with a benzyl group at the 8-position, used in various research applications.
Uniqueness
3,7-Dihydro-1,3-dimethyl-8-heptyl-1H-purine-2,6-dione is unique due to its heptyl substitution at the 8-position, which imparts distinct chemical and biological properties compared to other xanthine derivatives. This structural modification can influence its solubility, binding affinity, and overall biological activity, making it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
35873-43-9 |
|---|---|
分子式 |
C14H22N4O2 |
分子量 |
278.35 g/mol |
IUPAC 名称 |
8-heptyl-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C14H22N4O2/c1-4-5-6-7-8-9-10-15-11-12(16-10)17(2)14(20)18(3)13(11)19/h4-9H2,1-3H3,(H,15,16) |
InChI 键 |
IDRUVEWEPXUION-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC1=NC2=C(N1)C(=O)N(C(=O)N2C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


